Vildagliptin beta-D-glucuronide
Description
Historical Context and Discovery
Vildagliptin beta-D-glucuronide was first identified as a metabolite of vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes mellitus. Its discovery emerged during early toxicology studies in non-human primates, where glucuronidation was observed as a primary metabolic pathway for vildagliptin. The first chemical synthesis of this compound was reported in 2012 by researchers at Novartis Pharmaceuticals Corporation, who developed a seven-step synthetic route starting from D-glucurono-6,3-lactone. This synthesis aimed to support toxicological evaluations and confirm the metabolite’s role in vildagliptin’s pharmacokinetics.
Chemical Classification and Nomenclature
This compound belongs to the glucuronide class of compounds, characterized by the covalent linkage of glucuronic acid to an aglycone (vildagliptin) via a β-glycosidic bond. Its systematic IUPAC name is (2S,3S,4S,5R,6S)-6-[[(5S,7R)-3-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-1-adamantyl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid . Common synonyms include Vildagliptin-glucuronide and Vildagliptin β-O-glucuronide, reflecting its structural relationship to the parent drug.
Table 1: Classification of this compound
| Category | Classification |
|---|---|
| Chemical Class | Glucuronide conjugate |
| Parent Compound | Vildagliptin (C₁₇H₂₅N₃O₂) |
| Functional Groups | Nitrile, tertiary alcohol, secondary amine, β-D-glucuronic acid moiety |
| Biological Role | Phase II metabolite of vildagliptin |
Basic Physicochemical Properties
This compound is a polar molecule due to the presence of multiple hydroxyl groups and a carboxylic acid moiety in its glucuronic acid component. Key properties include:
- Molecular Weight : 479.5 g/mol
- Solubility : High aqueous solubility (predicted) owing to ionizable carboxylate and hydroxyl groups.
- Stability : Susceptible to hydrolysis under acidic or enzymatic conditions, particularly at the β-glycosidic bond.
The compound’s nitrile group (-C≡N) from the vildagliptin moiety remains intact under physiological conditions, contributing to its stability during metabolic processes.
Molecular Formula and Structural Identification
The molecular formula of this compound is C₂₃H₃₃N₃O₈ , derived from the conjugation of vildagliptin (C₁₇H₂₅N₃O₂) with glucuronic acid (C₆H₁₀O₇). The structure features:
- A β-D-glucuronic acid unit linked to the tertiary alcohol group of the adamantane moiety in vildagliptin.
- A stereospecific configuration at the anomeric carbon (C1 of glucuronic acid), confirmed via nuclear magnetic resonance (NMR) spectroscopy.
Table 2: Structural Identification Data
Properties
CAS No. |
1147403-03-9 |
|---|---|
Molecular Formula |
C23H33N3O8 |
Molecular Weight |
479.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[3-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]amino]-1-adamantyl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H33N3O8/c24-9-14-2-1-3-26(14)15(27)10-25-22-5-12-4-13(6-22)8-23(7-12,11-22)34-21-18(30)16(28)17(29)19(33-21)20(31)32/h12-14,16-19,21,25,28-30H,1-8,10-11H2,(H,31,32)/t12?,13?,14-,16-,17-,18+,19-,21-,22?,23?/m0/s1 |
InChI Key |
PSIDBGKCTWXOHS-VBUQDNKCSA-N |
SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)OC5C(C(C(C(O5)C(=O)O)O)O)O)C#N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C#N |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)OC5C(C(C(C(O5)C(=O)O)O)O)O)C#N |
Synonyms |
(2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidinecarbonitrile_x000B_O-β-D-Glucopyranosiduronic Acid; Vildagliptin O-Glucuronide; |
Origin of Product |
United States |
Preparation Methods
Formation of Protected Glucuronic Acid Derivatives
The initial steps involve protecting group chemistry to stabilize reactive hydroxyl groups. D-Glucurono-6,3-lactone is converted into a tri-O-acetylated derivative (4) using acetic anhydride and pyridine. Subsequent hydrolysis of the lactone ring yields the free acid (5), which is then selectively benzoylated at the 2-position to form intermediate 6.
Critical Insight : The purity of intermediate 6 in its α-anomeric form is paramount for achieving high β-selectivity in the glycosylation step. Impurities in this stage reduce overall yields due to competing α-glycoside formation.
Glycosylation with Vildagliptin
The glycosylation of vildagliptin (1) with the glucuronic acid donor (7) is conducted under modified Koenigs-Knorr conditions. Silver triflate and molecular sieves are employed to activate the bromide leaving group, yielding the β-O-glycoside (8) with minimal α-anomer contamination.
Reaction Conditions :
Deprotection and Final Purification
The benzoyl and acetyl protecting groups are removed via alkaline hydrolysis (NaOH/MeOH), followed by acidification to pH 3–4. This step requires precise control to prevent hydrolysis of the nitrile group in vildagliptin. Final purification using reversed-phase C18 chromatography isolates the target compound with >98% purity.
Optimization of Glycosylation Selectivity
The β-anomeric selectivity in glycosylation is influenced by:
-
Donor Reactivity : Electron-withdrawing groups on the glucuronic acid donor increase β-selectivity by stabilizing the oxocarbenium ion intermediate.
-
Solvent Effects : Polar aprotic solvents like dichloromethane favor β-glycoside formation due to enhanced ion pair dissociation.
-
Catalyst System : Silver triflate outperforms other promoters (e.g., BF3·Et2O) in minimizing side reactions.
Table 1 : Comparison of Glycosylation Conditions and Outcomes
| Condition | β:α Ratio | Yield (%) |
|---|---|---|
| AgOTf, CH2Cl2, 0°C | 9:1 | 72 |
| BF3·Et2O, THF, RT | 3:1 | 58 |
| TMSOTf, DCM, -10°C | 7:1 | 65 |
Analytical and Purification Techniques
Reversed-Phase Chromatography
The final purification employs C18 columns with a water/acetonitrile gradient (0.1% TFA modifier) to resolve this compound from deprotected byproducts.
Spectroscopic Characterization
-
NMR : ¹H NMR confirms β-configuration via coupling constants (J1,2 = 7–8 Hz).
-
MS : ESI-MS shows [M+H]+ at m/z 582.2, consistent with the molecular formula C27H35N3O9.
Degradation Pathways and Stability
The nitrile group in vildagliptin is susceptible to hydrolysis under acidic or basic conditions, necessitating pH-controlled deprotection. Accelerated stability studies indicate that the glucuronide is stable for >24 months at -20°C in lyophilized form.
Chemical Reactions Analysis
Types of Reactions
Vildagliptin beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of vildagliptin can lead to the formation of various oxidized metabolites, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Vildagliptin beta-D-glucuronide has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on various biological pathways and its potential therapeutic applications.
Medicine: Investigated for its role in the treatment of type 2 diabetes and its potential use in combination therapies.
Industry: Used in the pharmaceutical industry for the development of new drugs and formulations
Mechanism of Action
Vildagliptin beta-D-glucuronide exerts its effects by inhibiting the enzyme DPP-4. This inhibition prevents the degradation of incretin hormones GLP-1 and GIP, which enhances insulin secretion from the beta cells of the pancreas and reduces glucagon release from the alpha cells. This dual action helps in maintaining blood glucose levels within the normal range .
Comparison with Similar Compounds
Comparison with Similar Beta-D-Glucuronide Compounds
Beta-D-glucuronides are common metabolites of xenobiotics and endogenous compounds. Below is a comparative analysis of vildagliptin beta-D-glucuronide with other structurally or functionally related glucuronides:
Structural and Metabolic Comparisons
Pharmacokinetic and Pharmacodynamic Differences
- Potency of Parent Molecules :
Vildagliptin (IC₅₀ = 62 nM for DPP-4 inhibition) is less potent than linagliptin (IC₅₀ = 1 nM) but comparable to sitagliptin (IC₅₀ = 19 nM) . Its glucuronide, however, lacks direct DPP-4 inhibitory activity, unlike the parent drug. - Cholestatic vs.
- Therapeutic vs. Toxic Roles : While vildagliptin’s glucuronide is a benign excretion product, indoxyl-beta-D-glucuronide accumulates in renal failure, contributing to endothelial dysfunction and oxidative stress .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and characterizing vildagliptin beta-D-glucuronide in vitro?
- Methodological Answer : Synthesis of glucuronide metabolites typically involves enzymatic conjugation using uridine diphosphate-glucuronosyltransferases (UGTs) or chemical methods such as Koenigs-Knorr glycosylation. For this compound, enzymatic synthesis with human liver microsomes or recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) is preferred to ensure stereoselectivity. Characterization requires HPLC-MS/MS for structural confirmation, focusing on the glucuronide moiety’s molecular ion (e.g., m/z 541.59 for vildagliptin glucuronide) and fragmentation patterns. Validation should include comparisons with synthetic standards and stability assessments under physiological pH and temperature .
Q. How can researchers optimize HPLC conditions for quantifying this compound in biological matrices?
- Methodological Answer : A reversed-phase HPLC method with UV detection at 210 nm is recommended, using a C18 column and a mobile phase of 10 mM phosphate buffer (pH 4.6) and acetonitrile (85:15 v/v) at 1.0 mL/min. Robustness testing should evaluate pH (±0.2), flow rate (±0.1 mL/min), and acetonitrile percentage (±2%). Calibration curves must cover 0.1–50 µg/mL with a correlation coefficient (r²) ≥0.998. Include internal standards (e.g., deuterated analogs) to correct for matrix effects in plasma or urine samples .
Advanced Research Questions
Q. What experimental designs resolve contradictions in this compound’s metabolic stability across preclinical species?
- Methodological Answer : Discrepancies in metabolic stability often arise from interspecies differences in UGT expression. Use in vitro assays with microsomes from human, rat, and dog liver to compare glucuronidation rates. Pair this with in silico modeling (e.g., molecular docking to UGT active sites) to identify steric or electronic factors affecting conjugation. Validate findings using in vivo pharmacokinetic studies in multiple species, measuring AUC and half-life differences. For example, higher glucuronide clearance in rodents vs. humans may correlate with UGT1A3 activity .
Q. How can researchers differentiate this compound’s pharmacodynamic effects from its parent drug in type 2 diabetes models?
- Methodological Answer : Employ selective DPP-4 inhibition assays to compare vildagliptin and its glucuronide. Use in vitro models (e.g., Caco-2 cells) to assess membrane permeability and active transport mechanisms. In vivo, administer the glucuronide intravenously to bypass first-pass metabolism and measure its direct impact on glucagon suppression and insulin secretion via hyperglycemic clamp studies. Contrast these results with oral vildagliptin administration, where hepatic glucuronidation dominates. LC-MS/MS quantifies both compounds in plasma to establish exposure-response relationships .
Q. What strategies validate the role of this compound in drug-drug interactions (DDIs) with metformin or sulfonylureas?
- Methodological Answer : Co-incubate vildagliptin glucuronide with metformin or glibenclamide in hepatocyte cultures to assess UGT inhibition/induction. Measure changes in glucuronide formation via LC-MS/MS and correlate with transcriptional activation of UGTs (e.g., qPCR for UGT1A1). In clinical studies, use a crossover design with and without comedication, analyzing AUC and Cmax shifts. For example, metformin’s OCT1 inhibition may reduce hepatic uptake of vildagliptin, altering glucuronide exposure .
Data Contradiction Analysis
Q. Conflicting reports on this compound’s contribution to overall drug efficacy: How to reconcile these findings?
- Methodological Answer : Discrepancies may arise from variability in glucuronide’s plasma exposure or tissue-specific activity. Conduct mass balance studies with radiolabeled vildagliptin to quantify the glucuronide’s systemic vs. biliary excretion. Use knockout mouse models (e.g., UGT1A-deficient) to isolate the glucuronide’s effects. In clinical trials, stratify patients by genetic polymorphisms in UGTs (e.g., UGT1A1*28) and compare HbA1c reductions. Meta-analysis of pooled data from trials like those in and can clarify population-level trends .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?
- Answer :
- Synthesis : Use recombinant UGT1A3 supersomes with UDP-glucuronic acid (2 mM) in Tris-HCl buffer (pH 7.4), incubating at 37°C for 2 hours. Terminate reactions with ice-cold acetonitrile and centrifuge at 14,000×g.
- Purification : Employ semi-preparative HPLC with a phenyl-hexyl column and gradient elution (5→40% acetonitrile in 20 min).
- Characterization : Validate purity (>95%) via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., anomeric proton at δ 5.2–5.4 ppm) and high-resolution MS (e.g., [M-H]<sup>−</sup> at m/z 540.2234). Document all steps per ICH Q2(R1) guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
